molecular formula C13H9ClO4S B1499758 4'-(Chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

4'-(Chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1499758
M. Wt: 296.73 g/mol
InChI Key: MBEXPYUKRJEZQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4’-Chlorosulfonylbiphenyl-4-carboxylic acid is an aromatic compound with the molecular formula C13H9ClO4S. It is a derivative of biphenyl, where one phenyl ring is substituted with a chlorosulfonyl group and the other with a carboxylic acid group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chlorosulfonylbiphenyl-4-carboxylic acid typically involves the chlorosulfonation of biphenyl-4-carboxylic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent under controlled temperature conditions to ensure selective substitution at the desired position .

Industrial Production Methods

In industrial settings, the production of 4’-Chlorosulfonylbiphenyl-4-carboxylic acid involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4’-Chlorosulfonylbiphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Chlorosulfonylbiphenyl-4-carboxylic acid is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Chlorosulfonylbiphenyl-4-carboxylic acid involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Chlorosulfonylbiphenyl-4-carboxylic acid is unique due to the presence of both chlorosulfonyl and carboxylic acid groups, which provide distinct reactivity and versatility in synthetic applications. This dual functionality allows for a wide range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C13H9ClO4S

Molecular Weight

296.73 g/mol

IUPAC Name

4-(4-chlorosulfonylphenyl)benzoic acid

InChI

InChI=1S/C13H9ClO4S/c14-19(17,18)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)

InChI Key

MBEXPYUKRJEZQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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